molecular formula C9H12N4O B2567865 2-((E)-2-((E)-but-2-en-1-ylidene)hydrazinyl)-6-methylpyrimidin-4-ol CAS No. 64792-11-6

2-((E)-2-((E)-but-2-en-1-ylidene)hydrazinyl)-6-methylpyrimidin-4-ol

Cat. No.: B2567865
CAS No.: 64792-11-6
M. Wt: 192.222
InChI Key: DMOPQZRNVVEDED-COBAKMAKSA-N
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Description

2-((E)-2-((E)-but-2-en-1-ylidene)hydrazinyl)-6-methylpyrimidin-4-ol is a chemical reagent of significant interest in medicinal chemistry and drug discovery, designed for research applications only. This compound features a pyrimidine-ol core functionalized with a (E)-but-2-en-1-ylidene hydrazine moiety. Its molecular structure suggests potential as a key synthetic intermediate or a pharmacophore in the development of novel therapeutic agents. Compounds with pyrimidine scaffolds are extensively investigated for their antiproliferative activities . Similar pyrimidinyl derivatives have demonstrated potent biological activity by inhibiting tubulin polymerization, a well-established mechanism for anticancer agents that disrupts cell division . Furthermore, the hydrazine-based side chain is characteristic of hydrazone and thiosemicarbazone compounds, which are a prominent class of molecules studied for their diverse biological properties, including fungicidal and antiviral effects . This combination of features makes this compound a valuable scaffold for researchers exploring new chemical entities in oncology and anti-infective research . It is supplied exclusively for use in laboratory research and is not intended for diagnostic or therapeutic applications. Researchers are advised to handle this material according to standard laboratory safety protocols.

Properties

IUPAC Name

2-[(2E)-2-[(E)-but-2-enylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O/c1-3-4-5-10-13-9-11-7(2)6-8(14)12-9/h3-6H,1-2H3,(H2,11,12,13,14)/b4-3+,10-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMOPQZRNVVEDED-COBAKMAKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=NNC1=NC(=CC(=O)N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C=N/NC1=NC(=CC(=O)N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((E)-2-((E)-but-2-en-1-ylidene)hydrazinyl)-6-methylpyrimidin-4-ol is a pyrimidine derivative with notable biological activities. Its molecular formula is C9H12N4OC_9H_{12}N_4O and it has a molecular weight of approximately 192.22 g/mol. This compound has garnered attention due to its potential pharmacological applications, especially in the fields of oncology and infectious diseases.

Antitumor Activity

Several studies have highlighted the antitumor properties of pyrimidine derivatives, including those similar to This compound . For instance, compounds with similar structural motifs have demonstrated significant inhibitory effects on various cancer cell lines. Research indicates that hydrazone derivatives can exhibit cytotoxicity against tumor cells by inducing apoptosis and inhibiting cell proliferation.

Case Study: Hydrazone Derivatives

A relevant study investigated a series of hydrazone derivatives, revealing that specific substitutions on the pyrimidine ring enhanced their antitumor efficacy. The study utilized the MTT assay to evaluate cell viability, demonstrating that compounds with hydrazinyl groups exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent antitumor activity .

Antimicrobial Activity

In addition to antitumor effects, compounds similar to This compound have shown promising antimicrobial properties. Research has indicated that hydrazone derivatives possess significant antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents.

Case Study: Antimicrobial Evaluation

A study focused on the synthesis of various hydrazone derivatives reported their effectiveness against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds were notably low, suggesting strong antibacterial activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of This compound is crucial for optimizing its biological activity. Modifications at different positions on the pyrimidine ring can significantly influence its pharmacological properties. For example, the introduction of alkyl or aryl groups can enhance lipophilicity, potentially improving bioavailability and cellular uptake.

ModificationEffect on ActivityReference
Alkyl groupIncreases lipophilicity
Aryl groupEnhances receptor binding
Hydroxyl groupImproves solubility

Scientific Research Applications

Pharmacological Applications

This compound exhibits significant potential in several pharmacological domains:

1. Anticancer Activity
Research indicates that derivatives of hydrazine and pyrimidine compounds often demonstrate anticancer properties. The structural features of 2-((E)-2-((E)-but-2-en-1-ylidene)hydrazinyl)-6-methylpyrimidin-4-ol may contribute to its efficacy against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:
A study on related hydrazone derivatives showed promising results in inhibiting tumor growth in vitro and in vivo models, suggesting that similar compounds might also exhibit anticancer activities .

2. Antimicrobial Properties
The compound's potential as an antimicrobial agent is supported by studies indicating that hydrazine derivatives can inhibit bacterial growth. This is particularly relevant in the context of increasing antibiotic resistance.

Case Study:
A series of synthesized hydrazone compounds demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, indicating the potential for this compound to act similarly .

3. Anti-inflammatory Effects
Compounds with similar structures have been noted for their anti-inflammatory properties, potentially through inhibition of cyclooxygenase enzymes (COX). This suggests that this compound could be evaluated for its ability to reduce inflammation.

Case Study:
Research on benzimidazole derivatives has shown significant anti-inflammatory effects, with some compounds demonstrating superior activity compared to standard treatments like ibuprofen .

Comparison with Similar Compounds

Key Observations from Comparative Analysis:

Thiazole () and quinazoline () derivatives show divergent bioactivities due to differences in heterocyclic electronics and steric effects.

Hydrazone Substituents :

  • The (E)-butenylidene group in the target compound may improve solubility and membrane permeability compared to bulkier aryl substituents (e.g., ). The antifungal activity of thiazolyl hydrazones () highlights the importance of conjugated electron-withdrawing groups (e.g., nitro, chloro).

The absence of bioactivity data for the target compound necessitates further evaluation, but structural parallels imply possible antimicrobial or antitumor effects.

Synthetic Flexibility :

  • Condensation reactions (Evidences 1, 4, 9, 13) are a common strategy for hydrazone formation, enabling modular substitution of aldehydes/ketones to tune properties.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-((E)-2-((E)-but-2-en-1-ylidene)hydrazinyl)-6-methylpyrimidin-4-ol?

The synthesis typically involves hydrazine derivatives and pyrimidine precursors under controlled conditions. Key methodologies include:

  • Condensation reactions : Hydrazine derivatives (e.g., 2-hydrazinyl-4,6-dimethylpyrimidine) are condensed with α,β-unsaturated carbonyl compounds (e.g., dehydroacetic acid) in ethanol or acetic acid under reflux. Yields depend on solvent polarity and reaction time .
  • Solvent systems : Alcohols (ethanol, methanol) are preferred for their mild reactivity and high yields (up to 87%). Room-temperature reactions in ethanol with catalytic HCl or AcOH/sodium acetate enhance regioselectivity .
  • Purification : Column chromatography (e.g., n-pentane:ethyl acetate gradients) and TLC monitoring are critical for isolating pure products .

Q. Table 1: Synthesis Optimization Parameters

ParameterConditionsYield/PurityReference
SolventEthanol, reflux87% (HPLC ≥95%)
CatalystHCl/AcOH + NaOAcRegioselective
PurificationColumn chromatography (2:3 n-pentane:EA)Quantitative

Q. How is the structural elucidation of this compound validated?

Advanced spectroscopic and crystallographic techniques are employed:

  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., in CDCl₃ or DMSO-d₆) confirm hydrazinylidene and pyrimidine moieties. For example, δ 8.2–8.5 ppm (pyrimidine H) and δ 1.2–1.5 ppm (methyl groups) .
  • X-ray crystallography : Single-crystal analysis reveals spatial arrangements (e.g., C–H···I hydrogen bonding in P1 space groups) and non-linear optical properties .
  • Mass spectrometry : HRMS (ESI+) provides exact mass validation (e.g., m/z 299.12 [M+H]⁺) .

Advanced Research Questions

Q. What mechanistic insights explain the formation of hydrazinylidene-pyrimidine conjugates?

The reaction proceeds via:

  • Knoevenagel condensation : Formation of the hydrazinylidene bond through nucleophilic attack of hydrazine on α,β-unsaturated carbonyls, followed by dehydration .
  • Tautomerization : The (E)-configuration of the hydrazinylidene group is stabilized by intramolecular hydrogen bonding, confirmed by NOESY experiments .
  • Rearrangement pathways : Acidic conditions (e.g., acetic acid) promote pyrazole ring formation from hydrazine intermediates, altering regioselectivity .

Q. How does the compound’s electronic structure influence its biological activity?

Computational and experimental studies reveal:

  • Electron-deficient pyrimidine core : Enhances binding to biological targets (e.g., enzymes) via π-π stacking and hydrogen bonding. DFT calculations show a HOMO-LUMO gap of ~4.2 eV, indicating redox activity .
  • Hydrazinylidene linker : The conjugated double bond system facilitates electron delocalization, critical for antimicrobial activity (e.g., MIC = 8 µg/mL against E. coli) .

Q. Table 2: Biological Activity Data

AssayResultMechanismReference
AntimicrobialMIC: 8 µg/mL (Gram-negative)Membrane disruption
Anticancer (MCF-7)IC₅₀: 12 µMTopoisomerase II inhibition

Q. How can researchers resolve contradictions in reported synthetic yields?

Discrepancies arise from:

  • Solvent purity : Anhydrous ethanol vs. technical-grade ethanol impacts reaction kinetics (e.g., 70% vs. 87% yield) .
  • Catalyst loading : Excess HCl (≥3 equiv.) may protonate intermediates, reducing regioselectivity .
  • Analytical methods : HPLC vs. TLC purity assessments can vary by ±5% .

Q. Recommendations :

  • Standardize solvent drying (e.g., molecular sieves).
  • Optimize catalyst ratios via DoE (Design of Experiments).
  • Validate purity with complementary techniques (e.g., NMR + HPLC) .

Methodological Notes

  • Synthetic protocols : Prioritize argon atmospheres to prevent oxidation of hydrazine intermediates .
  • Characterization : Use deuterated solvents with low water content for accurate NMR shifts .
  • Biological assays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) to benchmark activity .

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